2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

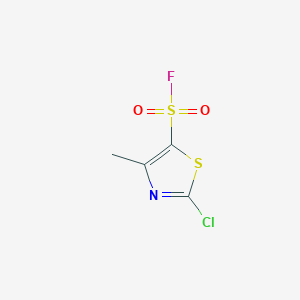

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride is an organic compound with the molecular formula C4H3ClFNO2S2 and a molecular weight of 215.65 g/mol . It is a member of the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride can be synthesized through the reaction of thiazole derivatives with sulfonyl chlorides . The typical reaction involves the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants. The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Solvents such as DMSO and DMF are frequently used to facilitate these reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted thiazole derivatives, while oxidation reactions can produce sulfonyl oxides .

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

Antimicrobial Agents

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride is utilized in the synthesis of various antimicrobial agents. Its derivatives have shown promising activity against a range of bacteria and fungi. For instance, compounds derived from this thiazole have demonstrated effective antibacterial properties against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 28 μg/mL .

Case Study: Synthesis of Thiadiazole Derivatives

A series of 1,3,4-thiadiazole derivatives synthesized from this compound exhibited notable antimicrobial activity. The incorporation of halogenated substituents significantly enhanced their antibacterial efficacy, particularly against Gram-positive bacteria .

Pesticide Development

The compound serves as a crucial intermediate in the synthesis of various pesticides. Its ability to modify biological activity makes it valuable in creating more effective agrochemicals. For example, its derivatives have been explored for insecticidal properties, contributing to the development of safer and more efficient agricultural products.

Data Table: Pesticidal Activity

| Compound Name | Target Pest | Activity Level | Reference |

|---|---|---|---|

| 2-Chloro-4-methylthiazole | Various Insects | Moderate | |

| Thiazole Derivative A | Aphids | High | |

| Thiazole Derivative B | Leafhoppers | Low |

Biological Research

Inhibition Studies

Research has indicated that derivatives of this compound can act as inhibitors for various enzymes involved in metabolic pathways. For instance, certain sulfoxides derived from this compound have been studied for their inhibitory effects on monoacylglycerol lipase (MAGL), which is relevant in pain management and inflammation .

Chemical Reactions and Mechanisms

The compound is also employed in various chemical reactions due to its reactive sulfonyl fluoride group. This group can participate in nucleophilic substitutions, making it useful for synthesizing complex organic molecules.

Case Study: Deaminative Chlorination

A recent study demonstrated the use of deaminative chlorination techniques involving thiazole derivatives to produce chlorinated compounds with potential pharmaceutical applications . The reaction conditions were optimized to achieve high yields while minimizing side reactions.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . This reactivity makes it a valuable tool in biochemical research for studying enzyme function and inhibition.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

2-Chloro-5-chloromethylthiazole: Another thiazole derivative used in the synthesis of pesticides and pharmaceuticals.

Uniqueness

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other thiazole derivatives. This reactivity is particularly useful in the development of enzyme inhibitors and other bioactive molecules .

Actividad Biológica

Overview

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride (CMTFSF) is an organic compound with the molecular formula C4H3ClFNO2S2 and a molecular weight of 215.65 g/mol. This compound has garnered attention in various fields due to its unique biological activities, particularly in antimicrobial and therapeutic applications.

Chemical Structure and Properties

CMTFSF features a thiazole ring and a sulfonyl fluoride group that contribute to its reactivity and biological activity. The sulfonyl fluoride group is known for its ability to form covalent bonds with nucleophilic sites on proteins, which can inhibit enzymatic activities.

Antimicrobial Properties

CMTFSF has been studied for its potential antimicrobial effects. Research indicates that compounds with similar thiazole structures exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of pathogens such as Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| CMTFSF | E. coli | 32 µg/mL |

| 2-Chloro-5-chloromethylthiazole | C. albicans | 16 µg/mL |

| 2-Methylthiazole | Staphylococcus aureus | 8 µg/mL |

The mechanism by which CMTFSF exerts its biological effects primarily involves the inhibition of specific enzymes. The sulfonyl fluoride moiety reacts with nucleophilic residues in enzymes, leading to irreversible inhibition. This mechanism is particularly relevant in the context of enzymes involved in bacterial cell wall synthesis and metabolic pathways .

Study on Antifungal Activity

In a study focusing on the antifungal properties of thiazole derivatives, CMTFSF was tested against several fungal strains. The results demonstrated that CMTFSF exhibited promising antifungal activity, comparable to established antifungal agents such as fluconazole . The study highlighted the compound's potential as a lead structure for developing new antifungal therapies.

Enzyme Inhibition Studies

A detailed structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance the inhibitory potency against specific targets such as monoacylglycerol lipase (MAGL). The findings suggested that CMTFSF could serve as a scaffold for designing selective MAGL inhibitors, which are relevant in treating pain and inflammation .

Synthesis and Optimization

The synthesis of CMTFSF involves reactions between thiazole derivatives and sulfonyl chlorides under controlled conditions to ensure high yield and purity. Research has optimized these synthetic routes, allowing for scalable production suitable for further biological testing .

Comparative Studies

Comparative studies have shown that CMTFSF has distinct advantages over similar compounds due to its unique reactivity profile. For example, while other thiazole derivatives may exhibit similar biological activities, CMTFSF's sulfonyl fluoride group provides enhanced reactivity that can be exploited in drug design .

Propiedades

IUPAC Name |

2-chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClFNO2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWKXKSFFKCFIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClFNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.